Cas no 1159094-85-5 (4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-)

4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-
- 1159094-85-5
- methyl (2S)-2-amino-4-methylpent-4-enoate
- EN300-6274484
-
- Inchi: 1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3/t6-/m0/s1
- InChI Key: SQOGQAXYGUHWIR-LURJTMIESA-N
- SMILES: C(OC)(=O)[C@@H](N)CC(C)=C
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
- XLogP3: 1
Experimental Properties
- Density: 0.977±0.06 g/cm3(Predicted)
- Boiling Point: 159.9±28.0 °C(Predicted)
- pka: 7.25±0.33(Predicted)
4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6274484-2.5g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 2.5g |
$4687.0 | 2023-05-30 | ||
Enamine | EN300-6274484-0.5g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 0.5g |
$2296.0 | 2023-05-30 | ||
Enamine | EN300-6274484-0.25g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 0.25g |
$2200.0 | 2023-05-30 | ||
Enamine | EN300-6274484-0.05g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 0.05g |
$2009.0 | 2023-05-30 | ||
Enamine | EN300-6274484-1.0g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 1g |
$2391.0 | 2023-05-30 | ||
Enamine | EN300-6274484-10.0g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 10g |
$10285.0 | 2023-05-30 | ||
Enamine | EN300-6274484-0.1g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 0.1g |
$2104.0 | 2023-05-30 | ||
Enamine | EN300-6274484-5.0g |
methyl (2S)-2-amino-4-methylpent-4-enoate |
1159094-85-5 | 5g |
$6937.0 | 2023-05-30 |
4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- Related Literature
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-
Latest Research Insights on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5)
The compound 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral building block, characterized by its unique stereochemistry and functional groups, has been explored for its role in synthesizing bioactive molecules and its interactions with biological targets. Recent studies have focused on its synthetic pathways, pharmacological properties, and potential therapeutic uses, making it a compound of interest for researchers in medicinal chemistry.
One of the key areas of investigation has been the optimization of synthetic routes for 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)-. Researchers have reported improved yields and enantiomeric purity through catalytic asymmetric synthesis, leveraging transition metal catalysts and organocatalysts. These advancements are critical for scaling up production while maintaining the compound's stereochemical integrity, which is essential for its biological activity. Additionally, studies have highlighted the compound's stability under various conditions, providing insights into its handling and storage requirements for industrial applications.
In pharmacological research, 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- has been evaluated for its potential as a precursor in the synthesis of protease inhibitors and other enzyme-targeting drugs. Its structural features, including the pentenoic acid backbone and the methyl ester group, make it a versatile intermediate for modifying drug candidates to enhance their bioavailability and target specificity. Recent in vitro studies have demonstrated its efficacy in modulating enzyme activity, suggesting promising avenues for further development in treating diseases such as cancer and infectious disorders.
Furthermore, computational modeling and molecular docking studies have provided deeper insights into the binding interactions of this compound with biological targets. These simulations have revealed favorable binding affinities and selectivity profiles, supporting its potential as a scaffold for designing novel therapeutics. Researchers are also exploring its use in combinatorial chemistry libraries to identify new lead compounds with improved pharmacokinetic properties.
In conclusion, the latest research on 4-Pentenoic acid, 2-amino-4-methyl-, methyl ester, (2S)- (CAS: 1159094-85-5) underscores its significance as a valuable tool in drug discovery. The advancements in synthetic methodologies, coupled with its promising pharmacological properties, position this compound as a key player in the development of next-generation therapeutics. Future studies are expected to focus on in vivo validation and clinical translation, paving the way for its application in addressing unmet medical needs.
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